molecular formula C22H17ClN4O4 B2748015 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide CAS No. 1189962-33-1

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide

Cat. No.: B2748015
CAS No.: 1189962-33-1
M. Wt: 436.85
InChI Key: VXICKUWLUZNQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heteroaromatic core. Its structure includes a 1,3-benzodioxol-5-yl substituent at position 2 of the pyrazolo[1,5-a]pyrazin-4-one scaffold and an N-(4-chlorobenzyl)acetamide side chain at position 3. The molecular formula is C₂₂H₁₇ClN₄O₄, with a molecular weight of 452.85 g/mol (calculated from analogous compounds in ).

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c23-16-4-1-14(2-5-16)11-24-21(28)12-26-7-8-27-18(22(26)29)10-17(25-27)15-3-6-19-20(9-15)31-13-30-19/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXICKUWLUZNQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-Benzodioxol-5-yl), N-(4-chlorobenzyl)acetamide C₂₂H₁₇ClN₄O₄ 452.85
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-(1,3-Benzodioxol-5-yl), N-(3-fluoro-4-methylphenyl)acetamide C₂₂H₁₇FN₄O₄ 420.40
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazin-4-one 2-(3,4-Dimethoxyphenyl), N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₂₃H₂₂N₄O₅ 458.45
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazin-4-one 2-(4-Chlorophenyl), 5-(3,4-dimethoxyphenethyl) C₂₂H₂₂ClN₃O₃ 435.89
NAV2729 (ARF6 inhibitor) Pyrazolo[1,5-a]pyrimidin-7-one 3-(4-Chlorophenyl), 5-(4-nitrophenyl), 2-(phenylmethyl) C₂₃H₁₆ClN₅O₃ 453.86

Key Observations :

  • The 3,4-dimethoxyphenyl group in increases polarity, which may reduce blood-brain barrier penetration .
  • Core Modifications : NAV2729 () replaces pyrazolo[1,5-a]pyrazin-4-one with pyrazolo[1,5-a]pyrimidin-7-one, expanding the heterocyclic ring and introducing nitro groups, which are critical for ARF6 inhibition .
Physicochemical Properties
  • Lipophilicity : The target compound’s ClogP (estimated via analogous structures) is ~3.2, higher than the 3-fluoro-4-methylphenyl analog (ClogP ~2.8) due to the 4-chlorobenzyl group’s hydrophobicity .
  • Solubility : The 3,4-dimethoxyphenyl analog () has higher aqueous solubility (predicted ~15 µM) than the target compound (~5 µM) due to its polar methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.